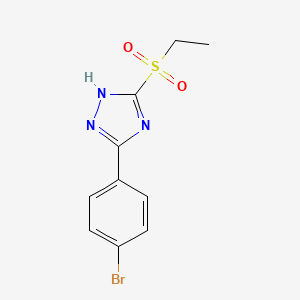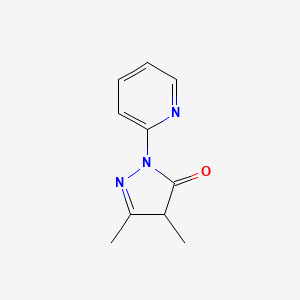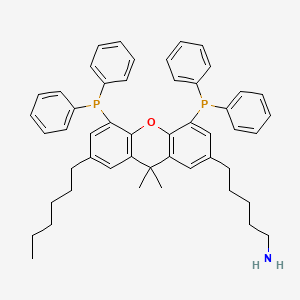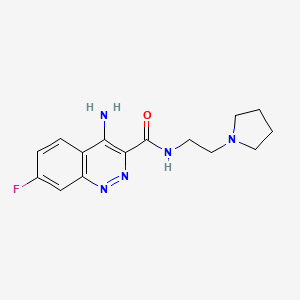
(2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride is a complex organic molecule with potential applications in various scientific fields. It features a decahydroquinoline core, which is a bicyclic structure, and is functionalized with a vinyl group and a benzoate ester. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride typically involves multiple steps:
Formation of the Decahydroquinoline Core: This can be achieved through a catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple an alkene with the decahydroquinoline core.
Esterification: The benzoate ester is formed by reacting the hydroxyl group on the decahydroquinoline with benzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Formation of the Hydrochloride Salt: The final step involves treating the ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction can occur at the benzoate ester, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can take place at the benzoate ester, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation, or OsO4 (osmium tetroxide) for dihydroxylation.
Reduction: LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
Alcohols: from reduction.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, the compound’s solubility and stability make it a candidate for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Potential medicinal applications include its use as a precursor for developing drugs targeting neurological disorders. Its structure suggests it could interact with central nervous system receptors.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride exerts its effects involves binding to specific molecular targets. These targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The vinyl group and benzoate ester are likely critical for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S,4AS,8aS)-1,2-dimethyl-4-ethynyldecahydroquinolin-4-yl benzoate hydrochloride
- (2R,4S,4AS,8aS)-1,2-dimethyl-4-propyldecahydroquinolin-4-yl benzoate hydrochloride
Uniqueness
Compared to similar compounds, (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride is unique due to its vinyl group, which can participate in additional chemical reactions, providing more versatility in synthetic applications. Its specific stereochemistry also contributes to its unique binding properties and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C20H28ClNO2 |
|---|---|
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
[(2R,4S,4aS,8aS)-4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h4-7,10-11,15,17-18H,1,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20-;/m1./s1 |
Clé InChI |
PXCBCNQBYIAUHB-GYCLNSNTSA-N |
SMILES isomérique |
C[C@@H]1C[C@@]([C@H]2CCCC[C@@H]2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
SMILES canonique |
CC1CC(C2CCCCC2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)


![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)

